2-(2-Isopropyl-5-methylphenoxy)aniline
Overview
Description
2-(2-Isopropyl-5-methylphenoxy)aniline, commonly referred to as IPMPA, is an organic compound used in a variety of scientific research applications. It is an aromatic amine derived from aniline and isopropyl alcohol, and is widely used in laboratories for its various biochemical and physiological effects. IPMPA is used as a reagent in organic synthesis, and can be used as a catalyst for a variety of reactions, as well as a reactant in the synthesis of other compounds. In addition, IPMPA has been used in scientific research to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of certain drugs on cells and tissues.
Scientific Research Applications
IPMPA has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, such as antibiotics, antifungals, and antivirals. In addition, IPMPA has been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of certain drugs on cells and tissues. It has also been used in the synthesis of various dyes, pigments, and other compounds used in organic synthesis.
Mechanism of Action
The mechanism of action of IPMPA is not fully understood. However, it is believed that IPMPA acts as a catalyst in the synthesis of various compounds, as well as in the synthesis of various drugs. It is also believed that IPMPA can act as a reactant in the synthesis of other compounds, as well as in the synthesis of various drugs.
Biochemical and Physiological Effects
IPMPA has been used in scientific research to study the biochemical and physiological effects of certain drugs on cells and tissues. It has been found to be effective in the synthesis of various antibiotics, antifungals, and antivirals, as well as in the synthesis of various dyes and pigments. In addition, IPMPA has been found to be effective in the synthesis of various compounds used in organic synthesis.
Advantages and Limitations for Lab Experiments
The use of IPMPA in laboratory experiments has several advantages. It is relatively inexpensive, and is easy to synthesize and use. In addition, IPMPA is non-toxic and has a low environmental impact. However, IPMPA is not as effective as other compounds in the synthesis of certain drugs, and can be difficult to work with in certain reactions.
Future Directions
The use of IPMPA in scientific research is still in its early stages, and there are a number of potential future directions for its use. These include the development of new synthesis methods, the use of IPMPA in the synthesis of new drugs, and the use of IPMPA in the synthesis of new dyes and pigments. In addition, further research into the biochemical and physiological effects of IPMPA could lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of IPMPA could lead to the development of new catalysts and reactants for organic synthesis.
properties
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-11(2)13-9-8-12(3)10-16(13)18-15-7-5-4-6-14(15)17/h4-11H,17H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLCUMHCNDDQQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC=CC=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Isopropyl-5-methylphenoxy)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.